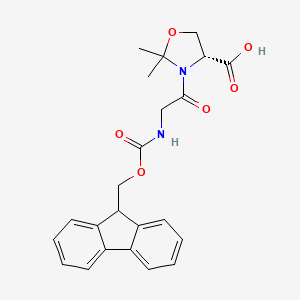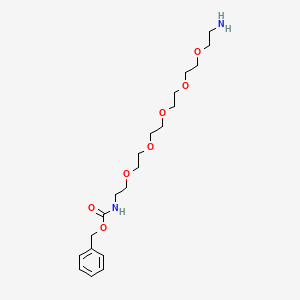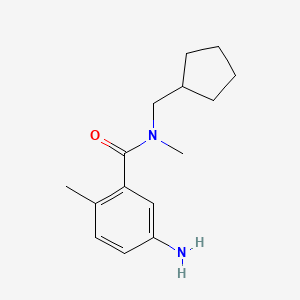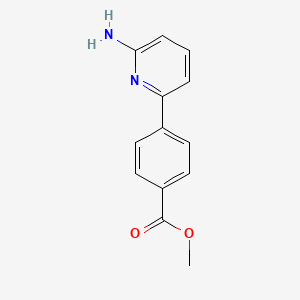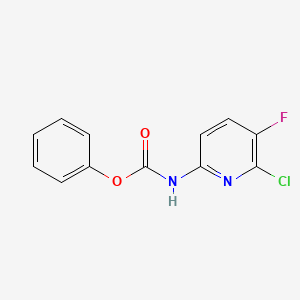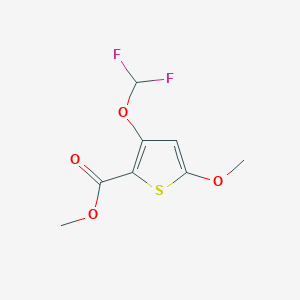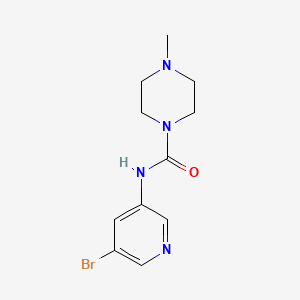
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromopyridine.
Formation of Piperazine Derivative: The 5-bromopyridine is then reacted with 4-methyl piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reaction and reagents used.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of other chemical compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloropyridin-3-yl)-4-methyl piperazine-1-carboxamide
- N-(5-fluoropyridin-3-yl)-4-methyl piperazine-1-carboxamide
- N-(5-iodopyridin-3-yl)-4-methyl piperazine-1-carboxamide
Uniqueness
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H15BrN4O |
|---|---|
Poids moléculaire |
299.17 g/mol |
Nom IUPAC |
N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C11H15BrN4O/c1-15-2-4-16(5-3-15)11(17)14-10-6-9(12)7-13-8-10/h6-8H,2-5H2,1H3,(H,14,17) |
Clé InChI |
UVUJDDXRHSSUJU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)NC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


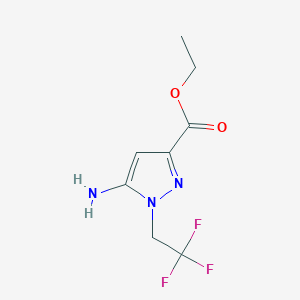
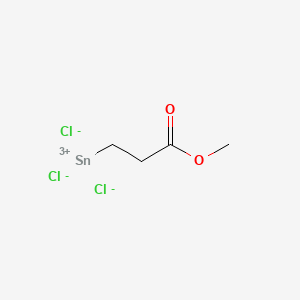


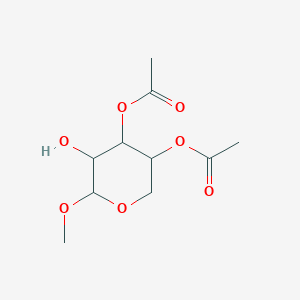
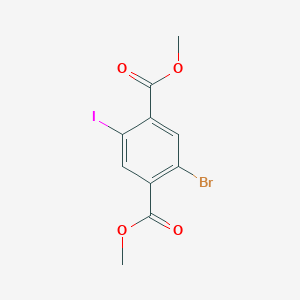

![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
